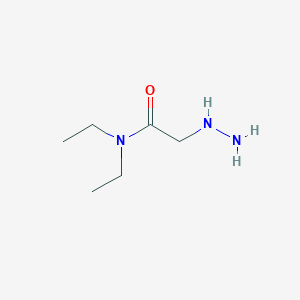
N,N-diethyl-2-hydrazinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-hydrazinylacetamide: is an organic compound with the molecular formula C6H15N3O It is a hydrazine derivative, characterized by the presence of a hydrazinyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydrazinylacetamide typically involves the reaction of diethylamine with hydrazine derivatives under controlled conditions. One common method includes the condensation of diethylamine with hydrazine hydrate in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors where the reactants are mixed and reacted under precise temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N-diethyl-2-hydrazinylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form simpler amines or hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N,N-diethyl-2-oxohydrazinylacetamide, while reduction could produce N,N-diethylhydrazine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-diethyl-2-hydrazinylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other hydrazine derivatives.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It is investigated for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-hydrazinylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in its potential antitumor and antimicrobial effects, where it disrupts cellular processes in pathogens or cancer cells.
Comparación Con Compuestos Similares
N,N-diethylacetamide: Similar in structure but lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
N,N-diethylhydrazine: A simpler hydrazine derivative with different reactivity and applications.
N,N-diethyl-2-phenylacetamide: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness: N,N-diethyl-2-hydrazinylacetamide is unique due to the presence of both diethyl and hydrazinyl groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C6H15N3O |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N,N-diethyl-2-hydrazinylacetamide |
InChI |
InChI=1S/C6H15N3O/c1-3-9(4-2)6(10)5-8-7/h8H,3-5,7H2,1-2H3 |
Clave InChI |
SYWHIPWQCAPPBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



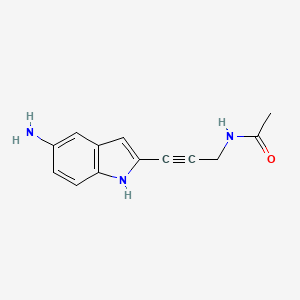
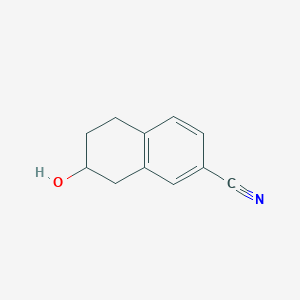

![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
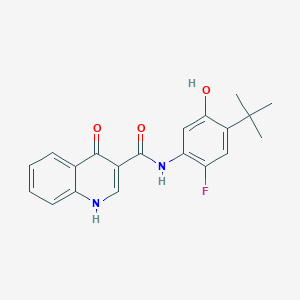
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
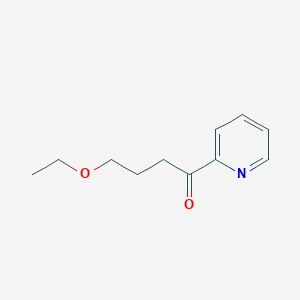
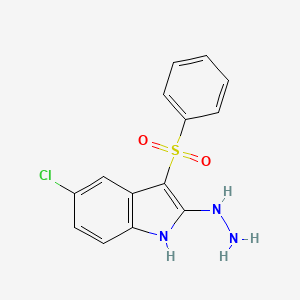
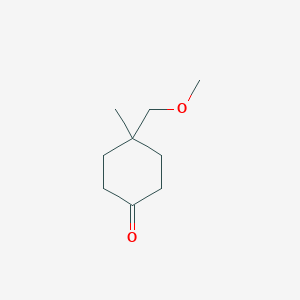
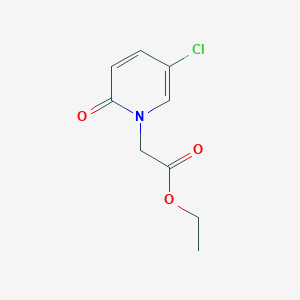
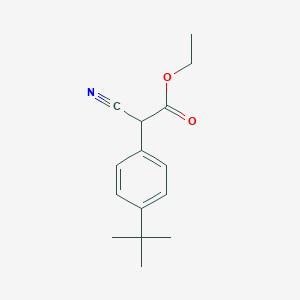
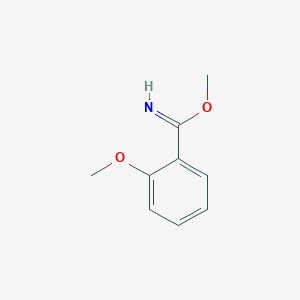
![4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
